HP 236 HP 236
Brand Name: Vulcanchem
CAS No.: 131540-59-5
VCID: VC21264303
InChI: InChI=1S/C22H30FN3OS2/c1-16-26(21(27)22(2,3)29-16)9-5-4-8-24-10-12-25(13-11-24)19-15-28-20-14-17(23)6-7-18(19)20/h6-7,14-16H,4-5,8-13H2,1-3H3
SMILES: CC1N(C(=O)C(S1)(C)C)CCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)F
Molecular Formula: C22H30FN3OS2
Molecular Weight: 435.6 g/mol

HP 236

CAS No.: 131540-59-5

Cat. No.: VC21264303

Molecular Formula: C22H30FN3OS2

Molecular Weight: 435.6 g/mol

* For research use only. Not for human or veterinary use.

HP 236 - 131540-59-5

Specification

CAS No. 131540-59-5
Molecular Formula C22H30FN3OS2
Molecular Weight 435.6 g/mol
IUPAC Name 3-[4-[4-(6-fluoro-1-benzothiophen-3-yl)piperazin-1-yl]butyl]-2,5,5-trimethyl-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H30FN3OS2/c1-16-26(21(27)22(2,3)29-16)9-5-4-8-24-10-12-25(13-11-24)19-15-28-20-14-17(23)6-7-18(19)20/h6-7,14-16H,4-5,8-13H2,1-3H3
Standard InChI Key IWOQWCKSTOAOMQ-UHFFFAOYSA-N
SMILES CC1N(C(=O)C(S1)(C)C)CCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)F
Canonical SMILES CC1N(C(=O)C(S1)(C)C)CCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)F

Introduction

Chemical Structure and Properties

Structural Identification

HP 236 is identified by the CAS registry number 131540-59-5 and is categorized as a benzothiophene derivative containing piperazine and thiazolidinone moieties . The compound's structure features a 6-fluorobenzothiophene core connected to a piperazine ring, which is further linked to a thiazolidinone ring via a butyl chain . The molecular structure can be represented by the following identifiers:

  • IUPAC Name: 3-[4-[4-(6-fluoro-1-benzothiophen-3-yl)piperazin-1-yl]butyl]-2,5,5-trimethyl-1,3-thiazolidin-4-one

  • InChI: InChI=1S/C22H30FN3OS2/c1-16-26(21(27)22(2,3)29-16)9-5-4-8-24-10-12-25(13-11-24)19-15-28-20-14-17(23)6-7-18(19)20/h6-7,14-16H,4-5,8-13H2,1-3H3

  • InChIKey: IWOQWCKSTOAOMQ-UHFFFAOYSA-N

  • SMILES: CC1N(C(=O)C(S1)(C)C)CCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)F

Physical and Chemical Properties

HP 236 possesses several notable physicochemical properties that influence its pharmacological behavior. Table 1 summarizes the key physical and chemical characteristics of this compound.

Table 1: Physicochemical Properties of HP 236

PropertyValueReference
Molecular FormulaC22H30FN3OS2
Molecular Weight435.6 g/mol
XLogP3-AA4.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count6
Rotatable Bond Count6
Exact Mass435.18143310 Da

The relatively high XLogP3-AA value of 4.8 indicates that HP 236 has significant lipophilicity, suggesting potential for blood-brain barrier penetration—an important characteristic for centrally acting agents targeting neuropsychiatric disorders .

Pharmacological Activity

Mechanism of Action

HP 236 exerts its pharmacological effects primarily through interaction with serotonergic receptors. Specifically, it functions as an agonist at both 5-HT1A and 5-HT2 receptors . This dual serotonergic activity profile is noteworthy as it differentiates HP 236 from typical antipsychotics that predominantly target dopamine D2 receptors.

The compound's activity at 5-HT1A receptors may contribute to potential anxiolytic and antidepressant effects, while its 5-HT2 receptor agonism might influence perception, mood, and cognition . This pharmacological profile categorizes HP 236 among the atypical antipsychotic agents, which generally demonstrate improved efficacy for negative symptoms of schizophrenia and reduced extrapyramidal side effects compared to typical antipsychotics.

Therapeutic Areas

Based on its pharmacological profile, HP 236 was being investigated primarily for applications in:

  • Psychotic Disorders

  • Schizophrenia

The compound's development in these therapeutic areas appears to have been pursued by Hoechst AG, though the current development status is listed as "Pending," suggesting that active research may have been discontinued or paused .

Metabolism Studies

Metabolic Pathways

Extensive metabolic studies have been conducted on HP 236, revealing that the compound undergoes significant biotransformation both in vitro and in vivo . The metabolism of HP 236 was investigated using rat models, with metabolites identified through advanced analytical techniques including electrospray interface-LC/MS (ESI-LC/MS) and 1H NMR spectroscopy .

The primary metabolic pathways for HP 236 include:

  • Cleavage of the thiazolidinone ring structure resulting in the formation of:

    • N-acetyl-N-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2-methyl-propanamide

    • N-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]-butyl]-2-methyl-propanamide

    • N-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-acetamide

  • Oxidation of the sulfide moiety, leading to:

    • A mixture of sulfoxide diastereoisomers

    • 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-1-oxo-2,5,5-trimethyl-4-thiazolidinone

    • 1,1-dioxo-3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5-trimethyl-4-thiazolidinone (sulfone)

  • N-dealkylation at the piperazine ring, yielding:

    • 3-(4-(1-piperazinyl]butyl]-2,5,5-trimethyl-4-thiazolidinone

    • 6-fluoro-3-(1-piperazinyl)benzo[b]thiophene

In Vitro and In Vivo Correlation

An important finding from the metabolic studies was that metabolites found circulating in the plasma of rats dosed with HP 236 were identical to those produced in vitro using rat liver microsomes or S9 fractions . This correlation between in vitro and in vivo metabolism provides valuable insights for predicting human metabolism of the compound and informs potential drug interaction profiles.

The extensive metabolism observed suggests that HP 236 would likely undergo significant first-pass metabolism, potentially influencing its bioavailability and necessitating consideration of metabolites in evaluating both therapeutic effects and toxicity profiles.

Development Status

Historical Development

HP 236 was initially developed by Hoechst AG as an atypical antipsychotic agent . The compound's development appears to have progressed to preclinical evaluation stages, with detailed metabolic studies conducted to characterize its biotransformation .

Structural Relationships and Analogues

Structural Classification

HP 236 belongs to a class of compounds combining benzothiophene, piperazine, and thiazolidinone structural elements . This unique chemical architecture differentiates it from other atypical antipsychotics while potentially sharing some pharmacophoric features with established serotonergic agents.

The presence of the fluorine atom at the 6-position of the benzothiophene core is a notable structural feature that may influence the compound's metabolic stability and receptor binding characteristics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator